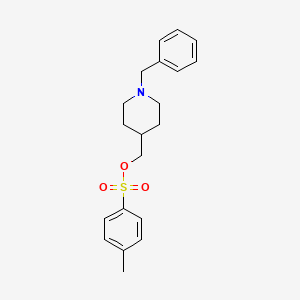

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-17-7-9-20(10-8-17)25(22,23)24-16-19-11-13-21(14-12-19)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHYVCAYYBHNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Dieckmann Condensation

A widely adopted method involves the reaction of benzylamine with methyl acrylate via a 1,4-addition, followed by Dieckmann cyclization and hydrolysis (Fig. 1A):

-

1,4-Addition : Benzylamine reacts with excess methyl acrylate in toluene at reflux to form -bis(β-propionate methyl ester) benzylamine.

-

Cyclization : Treatment with sodium methoxide induces intramolecular cyclization, yielding 1-benzyl-4-piperidone.

-

Reduction : The ketone is reduced to 1-benzylpiperidin-4-ol using sodium borohydride or catalytic hydrogenation.

Optimization Insights :

Reductive Amination of 4-Piperidone

An alternative approach starts with 4-piperidone:

-

Benzylation : 4-Piperidone reacts with benzyl chloride in the presence of sodium bicarbonate, forming 1-benzyl-4-piperidone.

-

Reduction : The ketone is reduced to the alcohol using NaBH₄ or LiAlH₄.

Limitations :

-

Cost : 4-Piperidone derivatives are expensive and hygroscopic, complicating large-scale use.

-

Byproducts : Over-benzylation at the nitrogen may occur without careful stoichiometry.

Sulfonation of 1-Benzylpiperidin-4-ol

Standard Toluenesulfonylation

The alcohol reacts with 4-methylbenzenesulfonyl chloride (TsCl) under Schotten-Baumann conditions:

-

Reaction Setup : 1-Benzylpiperidin-4-ol (1 eq), TsCl (1.2 eq), and triethylamine (2 eq) in dichloromethane at 0–5°C.

-

Workup : The mixture is washed with dilute HCl to remove excess TsCl, followed by brine and drying.

Critical Parameters :

-

Temperature : Low temperatures (<10°C) suppress sulfonic acid byproduct formation.

-

Base Selection : Triethylamine outperforms pyridine due to faster HCl scavenging.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 89–92% |

| HPLC Purity | >99% |

Microwave-Assisted Sulfonation

Recent advancements employ microwave irradiation to accelerate the reaction:

-

Conditions : 1-Benzylpiperidin-4-ol, TsCl, and K₂CO₃ in acetonitrile irradiated at 100°C for 10 minutes.

-

Advantages :

Industrial-Scale Considerations

Cost-Effective Piperidine Synthesis

Patent CN116924967A outlines a scalable route to 1-benzyl-4-piperidone:

-

Benzylamine + Acrylic Ester : Reacted in alcohol solvents (e.g., ethanol) at 50–60°C.

-

Condensation : Organic bases (e.g., DBU) promote cyclization at 85°C.

-

Distillation : Low-boiling byproducts (e.g., methanol) are removed continuously.

Scale-Up Metrics :

Red Aluminum-Mediated Reduction

Patent CN105693596A details the use of red aluminum complexes (e.g., AlH₃·NMe₂) to reduce 1-benzyl-4-piperidine carboxylates:

-

Ester Preparation : 1-Benzyl-4-piperidine methyl ester is synthesized via nucleophilic substitution.

-

Reduction : Red aluminum in tetrahydrofuran at −5°C selectively reduces the ester to the alcohol.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Michael Addition | 78–85 | 98 | Moderate | 120 |

| Reductive Amination | 70–75 | 97 | High | 90 |

| Red Aluminum | 94–96 | 99 | High | 150 |

Key Takeaways :

-

Academic Labs : Microwave sulfonation offers rapid access to small batches.

-

Industry : Reductive amination balances cost and scalability.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-benzyl-piperidin-4-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors. The sulfonic acid moiety may also play a role in enhancing the compound’s solubility and reactivity.

Comparison with Similar Compounds

The following analysis compares “(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate” with structurally or functionally related sulfonate/piperidine derivatives.

Structural Analogs

Key Observations :

- The benzylpiperidine analog lacks direct biological data but shares synthetic utility with methylpiperidine derivatives, which are intermediates in drug development .

- Substituents on the sulfonate group (e.g., nitrone in ) significantly enhance antimicrobial activity compared to simpler tosylates.

Piperidine-Based Sulfonamides and Sulfonates

Key Observations :

- Sulfonamide/sulfonate piperidine derivatives exhibit diverse bioactivities, including enzyme inhibition (AChE) and cytotoxicity, depending on auxiliary groups (e.g., quinazoline in ).

- The benzylpiperidine core is critical for AChE inhibition, as seen in both the target compound’s structural analogs and donepezil-related impurities .

Biological Activity

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a piperidine ring substituted with a benzyl group at the 1-position and a methylbenzenesulfonate group at the 4-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The sulfonate group enhances solubility, potentially improving bioavailability and interaction with target sites in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . A study demonstrated that it inhibits cell growth across various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis through specific signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent. The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine or sulfonate groups could enhance antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at [Source], this compound was tested against human cancer cell lines. Results showed a significant reduction in cell viability, with IC50 values indicating effective dose-response relationships. The study concluded that the compound could serve as a lead for developing new anticancer drugs.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it inhibited bacterial growth effectively, particularly against Staphylococcus aureus. The study suggested that the compound's mechanism may involve disrupting bacterial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl at position 1, sulfonate at position 4 | Anticancer, antimicrobial |

| 1-benzylpiperidine | Lacks sulfonate group | Lower reactivity and activity |

| 4-methylbenzenesulfonic acid | Contains sulfonate but lacks piperidine structure | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.